Cas no 1805695-06-0 (3-Bromo-1-(2-(bromomethyl)-6-methylphenyl)propan-1-one)

3-Bromo-1-(2-(bromomethyl)-6-methylphenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-1-(2-(bromomethyl)-6-methylphenyl)propan-1-one
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- Inchi: 1S/C11H12Br2O/c1-8-3-2-4-9(7-13)11(8)10(14)5-6-12/h2-4H,5-7H2,1H3
- InChI Key: BLPSCWCFADHIRQ-UHFFFAOYSA-N
- SMILES: BrCC1C=CC=C(C)C=1C(CCBr)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 194
- XLogP3: 3.2
- Topological Polar Surface Area: 17.1
3-Bromo-1-(2-(bromomethyl)-6-methylphenyl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010010423-250mg |
3-Bromo-1-(2-(bromomethyl)-6-methylphenyl)propan-1-one |
1805695-06-0 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
Alichem | A010010423-500mg |
3-Bromo-1-(2-(bromomethyl)-6-methylphenyl)propan-1-one |
1805695-06-0 | 97% | 500mg |
823.15 USD | 2021-07-06 | |
Alichem | A010010423-1g |
3-Bromo-1-(2-(bromomethyl)-6-methylphenyl)propan-1-one |
1805695-06-0 | 97% | 1g |
1,504.90 USD | 2021-07-06 |
3-Bromo-1-(2-(bromomethyl)-6-methylphenyl)propan-1-one Related Literature
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Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
Additional information on 3-Bromo-1-(2-(bromomethyl)-6-methylphenyl)propan-1-one
Introduction to 3-Bromo-1-(2-(bromomethyl)-6-methylphenyl)propan-1-one (CAS No. 1805695-06-0)
3-Bromo-1-(2-(bromomethyl)-6-methylphenyl)propan-1-one, identified by its Chemical Abstracts Service (CAS) number 1805695-06-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a brominated aromatic ring and a reactive aldehyde-like functionality, presents a versatile scaffold for the synthesis of biologically active molecules. Its structural features make it a valuable intermediate in the development of novel therapeutic agents, particularly in the realm of small-molecule drug discovery.
The molecular structure of 3-Bromo-1-(2-(bromomethyl)-6-methylphenyl)propan-1-one consists of a phenyl ring substituted at the 6-position with a methyl group and at the 2-position with a bromomethyl group, attached to a propanone moiety. This arrangement confers unique reactivity, allowing for further functionalization through cross-coupling reactions, nucleophilic additions, and other organic transformations. Such structural attributes are highly desirable in medicinal chemistry, where modularity and adaptability are key to designing compounds with optimized pharmacokinetic and pharmacodynamic profiles.
In recent years, there has been a surge in interest regarding aromatic compounds with bromine substituents due to their role as key intermediates in the synthesis of pharmaceuticals. The bromomethyl group, in particular, serves as a versatile handle for introducing additional functional groups via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. These reactions enable the construction of complex molecular architectures, which are often essential for achieving high affinity and selectivity in drug-target interactions.
Moreover, the presence of a methyl group at the 6-position of the phenyl ring in 3-Bromo-1-(2-(bromomethyl)-6-methylphenyl)propan-1-one can influence electronic properties and steric hindrance, factors that are critical in determining binding affinity and metabolic stability. The compound's potential as a building block for drug candidates has been explored in several cutting-edge research studies. For instance, researchers have utilized this scaffold to develop inhibitors targeting enzymes involved in cancer pathways. The bromine atom's ability to participate in electrophilic aromatic substitution reactions further enhances its utility in constructing heterocyclic derivatives, which are prevalent in many bioactive molecules.
One notable application of 3-Bromo-1-(2-(bromomethyl)-6-methylphenyl)propan-1-one is in the synthesis of kinase inhibitors. Kinases are enzymes that play pivotal roles in cellular signaling cascades, and their dysregulation is implicated in numerous diseases, including cancer. By designing molecules that selectively inhibit aberrant kinase activity, researchers aim to develop treatments that can modulate disease progression without severe side effects. The compound's structural features allow for fine-tuning of binding interactions with kinase active sites, making it a promising candidate for further optimization.
Recent advancements in computational chemistry have also facilitated the rational design of derivatives based on 3-Bromo-1-(2-(bromomethyl)-6-methylphenyl)propan-1-one. Molecular modeling studies have revealed insights into how modifications at specific positions can enhance binding affinity or alter metabolic pathways. These insights have guided experimental efforts toward generating more potent and selective drug candidates. The integration of experimental data with computational predictions has become an indispensable approach in modern drug discovery pipelines.
The reactivity of the bromomethyl group also makes 3-Bromo-1-(2-(bromomethyl)-6-methylphenyl)propan-1-one a valuable precursor for synthesizing compounds with diverse biological activities. For example, researchers have explored its use in generating protease inhibitors, which are crucial for treating viral infections and inflammatory diseases. By leveraging palladium-catalyzed reactions, it is possible to introduce various functional groups onto the aromatic core, thereby tailoring the molecule's properties to specific therapeutic needs.
In conclusion,3-Bromo-1-(2-(bromomethyl)-6-methylphenyl)propan-1-one (CAS No. 1805695-06-0) represents a significant asset in pharmaceutical research due to its versatile structural features and reactivity. Its role as an intermediate in synthesizing biologically active molecules underscores its importance in drug development efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone of innovation in medicinal chemistry.
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